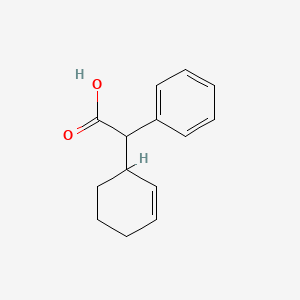
2-Cyclohexen-1-yl(phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-yl(phenyl)acetic acid is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.282 g/mol . This compound is characterized by a cyclohexene ring attached to a phenyl group and an acetic acid moiety. It is used in various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-yl(phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with phenylacetic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-yl(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Cyclohexen-1-yl(phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-yl(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Similar in structure but lacks the cyclohexene ring.
Cyclohexene: Contains the cyclohexene ring but lacks the phenylacetic acid moiety.
2-Phenylacetic acid: Similar but with different substituents on the phenyl ring.
Uniqueness
2-Cyclohexen-1-yl(phenyl)acetic acid is unique due to its combination of a cyclohexene ring and a phenylacetic acid moiety. This unique structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-yl-2-phenylacetic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-9,12-13H,2,6,10H2,(H,15,16) |
InChI Key |
LOSBWJVOKBTXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















